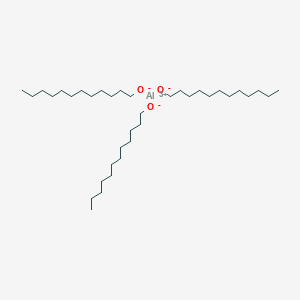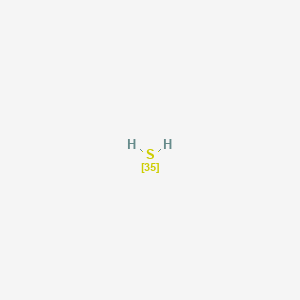
Aluminum tridodecanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum tridodecanolate is a compound formed by the reaction of 1-Dodecanol with aluminumIt is a colorless, waxy solid with a faint floral odor and is commonly used in the production of detergents, lubricants, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Dodecanol can be synthesized through the hydrogenation of lauric acid, which is derived from coconut oil or palm kernel oil. The hydrogenation process involves the use of a catalyst, typically nickel, under high pressure and temperature conditions . The aluminum salt of 1-Dodecanol can be prepared by reacting 1-Dodecanol with aluminum chloride in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 1-Dodecanol involves the hydrolysis of coconut oil or palm kernel oil to obtain lauric acid, followed by hydrogenation to produce 1-Dodecanol. The aluminum salt is then produced by reacting 1-Dodecanol with aluminum chloride in a suitable solvent .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum tridodecanolate undergoes various chemical reactions, including:
Reduction: Reduction of 1-Dodecanol can yield dodecane, a saturated hydrocarbon.
Substitution: 1-Dodecanol can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a nickel catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Dodecanoic acid.
Reduction: Dodecane.
Substitution: Halogenated dodecanol derivatives.
Applications De Recherche Scientifique
Aluminum tridodecanolate has various scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, lubricants, and cosmetics.
Mécanisme D'action
The mechanism of action of Aluminum tridodecanolate involves its interaction with cell membranes. Due to its amphiphilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . This property makes it useful in various applications, including drug delivery and as a surfactant in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Decanol: A fatty alcohol with a shorter carbon chain (C₁₀H₂₂O) and similar properties.
1-Tetradecanol: A fatty alcohol with a longer carbon chain (C₁₄H₃₀O) and similar properties.
1-Hexadecanol: Another fatty alcohol with an even longer carbon chain (C₁₆H₃₄O) and similar properties.
Uniqueness
Aluminum tridodecanolate is unique due to its specific chain length, which provides a balance between hydrophilic and hydrophobic properties, making it an effective surfactant and emulsifier .
Propriétés
Numéro CAS |
14624-15-8 |
|---|---|
Formule moléculaire |
C36H75AlO3 |
Poids moléculaire |
583 g/mol |
Nom IUPAC |
aluminum;dodecan-1-olate |
InChI |
InChI=1S/3C12H25O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*2-12H2,1H3;/q3*-1;+3 |
Clé InChI |
PNRSICAVRDRYOH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].[Al+3] |
SMILES canonique |
CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].[Al+3] |
| 14624-15-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















